molecular formula C17H15Cl3N2O3 B4744665 3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide

3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide

Cat. No.: B4744665
M. Wt: 401.7 g/mol
InChI Key: JFYAWUZAZYMIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide is a synthetic organic compound known for its diverse applications in various scientific fields. It is characterized by its complex molecular structure, which includes a chlorinated benzohydrazide moiety and a dichlorophenoxybutanoyl group. This compound is often studied for its potential biological activities and its role in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide typically involves the following steps:

    Formation of the dichlorophenoxybutanoyl intermediate: This step involves the reaction of 2,4-dichlorophenol with butanoyl chloride in the presence of a base such as pyridine to form 4-(2,4-dichlorophenoxy)butanoyl chloride.

    Coupling with benzohydrazide: The intermediate is then reacted with 3-chlorobenzohydrazide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature control, mixing, and purification ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazide derivatives.

    Substitution: The chlorinated aromatic rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an antimicrobial or antifungal agent.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]-1-benzothiophene-2-carbohydrazide
  • 4-(2,4-dichlorophenoxy)butanoic acid
  • 3-chlorobenzohydrazide

Uniqueness

Compared to similar compounds, 3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxybutanoyl moiety, in particular, is responsible for its enhanced biological activity and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O3/c18-12-4-1-3-11(9-12)17(24)22-21-16(23)5-2-8-25-15-7-6-13(19)10-14(15)20/h1,3-4,6-7,9-10H,2,5,8H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYAWUZAZYMIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide
Reactant of Route 3
Reactant of Route 3
3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide
Reactant of Route 4
Reactant of Route 4
3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide
Reactant of Route 5
Reactant of Route 5
3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide
Reactant of Route 6
Reactant of Route 6
3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.